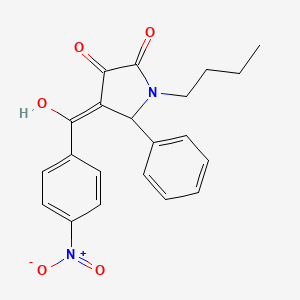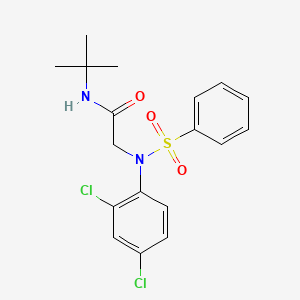
1-butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
1-Butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that is commonly used in scientific research. It is also known as BNPP, and its molecular formula is C24H22N2O5. This compound has been found to have various biochemical and physiological effects, and it has been used in many studies to investigate different mechanisms of action.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is related to its ability to inhibit the activity of enzymes and receptors. It has been found to interact with the active site of proteasomes and histone deacetylases, preventing them from functioning properly. This results in the accumulation of proteins and changes in gene expression, leading to different biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. Additionally, it has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its ability to inhibit specific enzymes and receptors, making it a useful tool for investigating different mechanisms of action. However, its limitations include its complex synthesis process and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 1-butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its effects on different enzymes and receptors to gain a better understanding of its mechanism of action. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Aplicaciones Científicas De Investigación
1-Butyl-3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been used in many scientific studies due to its ability to inhibit various enzymes and receptors. It has been found to be effective in inhibiting the activity of proteasomes, which are responsible for degrading proteins in cells. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Propiedades
IUPAC Name |
(4Z)-1-butyl-4-[hydroxy-(4-nitrophenyl)methylidene]-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-3-13-22-18(14-7-5-4-6-8-14)17(20(25)21(22)26)19(24)15-9-11-16(12-10-15)23(27)28/h4-12,18,24H,2-3,13H2,1H3/b19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZPTRDNVCPEU-ZPHPHTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(/C(=C(\C2=CC=C(C=C2)[N+](=O)[O-])/O)/C(=O)C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918863.png)

amino]methyl}-N-quinoxalin-6-ylbenzamide](/img/structure/B3918886.png)

![5-isopropyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylisoxazole-3-carboxamide](/img/structure/B3918894.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[3-(1H-indol-3-yl)propanoyl]piperidin-3-ol](/img/structure/B3918898.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918900.png)
![3-[3-benzoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3918904.png)
![4-chloro-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3918910.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3918912.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B3918930.png)
![N-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918935.png)
